N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-5-2-1-3-6-12)17-10-14-9-13(11-20-14)15-7-4-8-19-15/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVICVJEMAOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield tetrahydrofuran derivatives.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit voltage-gated sodium channels, which can lead to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against two analogs from the provided evidence: LMM11 (a 1,3,4-oxadiazole antifungal agent) and EP 2 697 207 B1 (a patented cyclohexane carboxamide derivative). Key comparisons are summarized below:
Table 1. Structural and Functional Comparison
Functional Group Analysis
- Thiophene-Furan vs. albicans) . The sulfamoyl group in LMM11 may further enhance solubility and enzyme affinity compared to the target’s simpler methyl bridge.
- Cyclohexene vs.
Bioactivity Implications
- Antifungal Potential: LMM11’s antifungal activity against C. albicans is attributed to its oxadiazole and sulfamoyl groups, which may inhibit thioredoxin reductase . The target compound’s thiophene-furan system could mimic these interactions but with altered electronic profiles, suggesting a need for empirical validation.
Metabolic Stability: The furan and thiophene motifs in the target compound may confer resistance to oxidative metabolism, a feature shared with LMM11’s oxadiazole core. However, the absence of sulfamoyl groups could reduce water solubility, necessitating formulation adjustments for therapeutic use.
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound notable for its unique structural features, combining furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 287.4 g/mol. The structural arrangement allows for diverse interactions with biological targets, which is essential for its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17N1O2S1 |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 2380057-03-2 |
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated promising activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound was shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.
Enzyme Inhibition
One notable area of research is the compound's ability to inhibit specific enzymes. For example, studies have indicated that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property could be beneficial for developing skin-whitening agents or treatments for hyperpigmentation.
Case Studies
- Tyrosinase Inhibition : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values as low as 0.0433 µM against tyrosinase, indicating potent inhibitory activity compared to standard compounds like kojic acid . Molecular docking studies revealed binding interactions at critical active sites of the enzyme.
- Antimicrobial Efficacy : In a comparative study assessing various furan-thiophene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
The biological activity of this compound can be attributed to its structural features which allow it to interact with various molecular targets:
Enzyme Interactions : The furan and thiophene rings are known to engage in π-stacking interactions with aromatic residues in enzyme active sites, facilitating inhibition.
Cellular Uptake : The lipophilicity of the cyclohexene moiety enhances cellular membrane permeability, allowing for effective intracellular delivery and action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
